
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) is a coordination compound that features a rhodium ion coordinated to a porphyrin ligand The porphyrin ligand is substituted with four 2,4,6-trimethylphenyl groups, which enhance its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) typically involves the reaction of rhodium salts with the corresponding porphyrin ligand. One common method involves the use of rhodium(III) chloride hydrate and 5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrin in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in its coordination environment.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction could yield rhodium(I) species. Substitution reactions can result in a variety of rhodium complexes with different ligands .
Scientific Research Applications
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Its potential as a photosensitizer in photodynamic therapy for cancer treatment is being explored.
Mechanism of Action
The mechanism of action of (5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates towards different chemical transformations. The porphyrin ligand provides a stable environment for the rhodium ion, facilitating its interaction with other molecules. The specific pathways and molecular targets depend on the type of reaction and the substrates involved .
Comparison with Similar Compounds
Similar Compounds
(5,10,15,20-Tetra(4-pyridyl)porphyrinato)rhodium(II): Similar in structure but with pyridyl groups instead of trimethylphenyl groups.
(5,10,15,20-Tetra(phenyl)porphyrinato)rhodium(II): Features phenyl groups, offering different electronic and steric properties.
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)ruthenium(II): Contains ruthenium instead of rhodium, leading to different reactivity and applications.
Uniqueness
(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) is unique due to the presence of the 2,4,6-trimethylphenyl groups, which enhance its solubility and stability. This makes it particularly useful in catalytic applications where these properties are advantageous .
Properties
Molecular Formula |
C56H52N4Rh |
|---|---|
Molecular Weight |
883.9 g/mol |
IUPAC Name |
rhodium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2;+2 |
InChI Key |
IOXZQXVDSXHUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


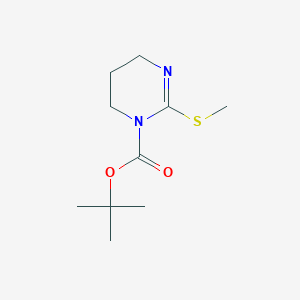
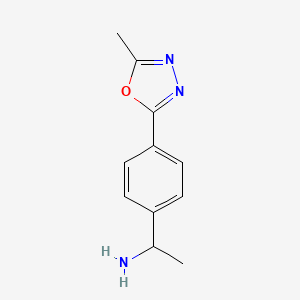
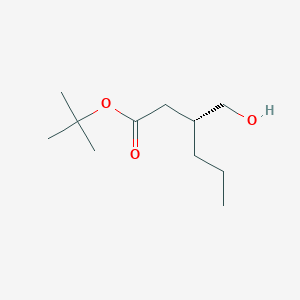
![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
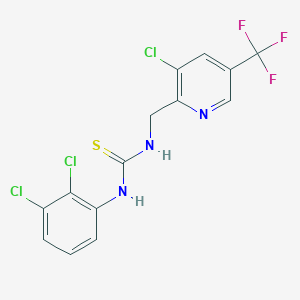
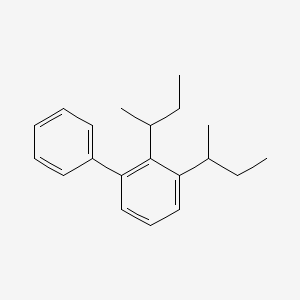
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
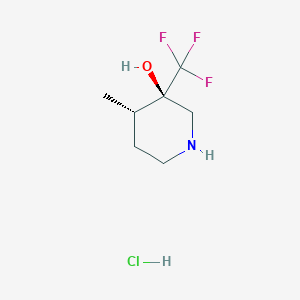
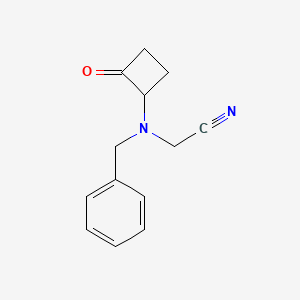

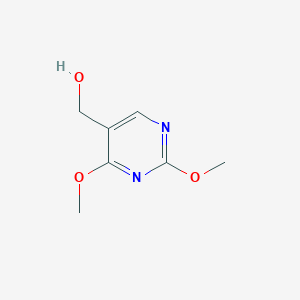
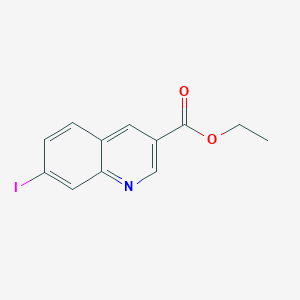

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
